molecular formula C19H16Cl2N2O2S B4583905 [2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No. B4583905
M. Wt: 407.3 g/mol
InChI Key: OSGMFGKCWIBWRD-UHFFFAOYSA-N
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Description

This compound is of significant interest due to its structural complexity and potential biological activity. Thiazole derivatives, in general, are known for their versatile biological activities and are found in various therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. One method involves the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate to prepare substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showcasing the versatility of thiazole synthesis methods (Attimarad & Bagavant, 1999).

Scientific Research Applications

Binding and Activity on Human CCK(1) Receptor

Research has shown that compounds structurally related to the specified chemical are actively studied for their interactions with human receptors. For example, SR 27897, a CCK(1) receptor antagonist, and SR 146131, an agonist for the same receptor, demonstrate the significance of precise molecular interactions in therapeutic applications. These studies contribute to understanding how different molecules can influence receptor binding and activity, providing insights into developing new drugs for various conditions (Gouldson et al., 2000).

Antimicrobial Applications

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. The creation of formazans from a Mannich base derivative showed moderate activity against pathogenic bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, highlighting their significance in addressing resistance issues (Sah et al., 2014).

Environmental Remediation

The degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) is crucial for environmental health. Studies involving bacterial endophytes have shown promising results in enhancing the phytoremediation of herbicide-contaminated substrates. This approach not only aids in reducing toxic herbicide residues but also in utilizing plants and their associated microorganisms for environmental cleanup efforts (Germaine et al., 2006).

Synthesis and Characterization of Derivatives

The synthesis and structural characterization of derivatives related to the specified compound have been a significant area of research. These studies provide fundamental insights into the molecular configurations and potential applications of these compounds in various fields, including material science and drug development. For example, the synthesis and spectroscopic characterization of a benzothiazol-yl acetic acid derivative illustrates the methodologies employed in elucidating compound structures, which is essential for further application development (Aydın et al., 2010).

properties

IUPAC Name

2-[2-(2,4-dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-10-3-4-12(7-11(10)2)18-16(9-17(24)25)26-19(23-18)22-15-6-5-13(20)8-14(15)21/h3-8H,9H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGMFGKCWIBWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid

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